molecular formula C19H13BrN2 B1290028 1-(4-溴苯基)-2-苯基-1H-苯并[d]咪唑 CAS No. 760212-58-6

1-(4-溴苯基)-2-苯基-1H-苯并[d]咪唑

货号: B1290028
CAS 编号: 760212-58-6
分子量: 349.2 g/mol
InChI 键: PPYIZNYOMNYZCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole, also known as BPBI, is a heterocyclic aromatic compound which has been used in various scientific research applications. BPBI has a unique structure, with a bromine atom at the 4-position of the phenyl ring, and a phenyl ring attached to the imidazole ring. This structure gives BPBI a number of interesting properties, which make it suitable for use in a wide range of research applications.

科学研究应用

抗微生物药剂

1-(4-溴苯基)-2-苯基-1H-苯并[d]咪唑衍生物在抗微生物药剂中有显著的应用。研究表明,该化合物的各种衍生物表现出强大的抗微生物活性。例如,一项合成新型咪唑的研究发现,在特定浓度下对白念珠菌具有有效性(Narwal, Singh, Saini, Kaur, & Narwal, 2012)。同样,另一项研究突出了4,5-双(4-溴苯基)-2-苯基-1H-咪唑的合成及其潜在的抗微生物特性(Hu Zhi-zhi, 2009)

抗结核病药剂

该化合物及其衍生物已被评估其抗结核活性。一项显著的研究合成了1H-苯并[d]咪唑的衍生物,评估了它们对结核分枝杆菌的活性,展示了它们作为抗结核病药剂的潜力(Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009)

荧光材料的合成

该化合物还用于合成荧光材料。一项研究专注于基于类似苯并咪唑配体的绿色发光荧光Ir(III)配合物的合成和表征,展示了该化合物在开发发光材料方面的实用性(Lin, Tang, Zeng, Xing, & Ling, 2016)

分子结构分析

其用途延伸到分子结构的研究。对相关化合物2-(4-溴苯基)-1-戊基-4,5-二苯基-1H-咪唑的分子结构进行了分析,提供了关于不同环与咪唑环定位的见解(Mohamed, Akkurt, Singh, Marzouk, & Albayati, 2013)

安全和危害

Imidazole and its derivatives are considered hazardous by the OSHA Hazard Communication Standard. They can cause skin burns, eye damage, and respiratory irritation. They are also suspected of damaging fertility or the unborn child .

未来方向

Imidazole and benzimidazole rings are key components to functional molecules used in a variety of everyday applications. The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The understanding of the chemical and biological concepts of imidazole and the development of new drugs are areas of future interest .

生化分析

Biochemical Properties

1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism . Additionally, this compound can bind to proteins, altering their function and stability. The interactions between 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole and biomolecules are primarily driven by hydrophobic and π-π stacking interactions, which contribute to its binding affinity and specificity.

Cellular Effects

The effects of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole can affect gene expression by binding to transcription factors or DNA, thereby altering the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, as seen with cytochrome P450 . Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. The binding interactions of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole with biomolecules are facilitated by its aromatic rings, which enable π-π stacking and hydrophobic interactions. These interactions contribute to the compound’s ability to modulate enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity. In vitro and in vivo studies have demonstrated that 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole can exert long-term effects on cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding the metabolic pathways of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole within tissues is also influenced by its lipophilicity, which allows it to accumulate in lipid-rich environments.

Subcellular Localization

The subcellular localization of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole is critical for understanding its activity and function. This compound has been shown to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The targeting signals and post-translational modifications of 1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole play a role in directing it to specific organelles. Its localization within these compartments can influence its activity, such as modulating gene expression in the nucleus or affecting mitochondrial function.

属性

IUPAC Name

1-(4-bromophenyl)-2-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2/c20-15-10-12-16(13-11-15)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYIZNYOMNYZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630569
Record name 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760212-58-6
Record name 1-(4-Bromophenyl)-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Suspending 2.1 g (5.7 mmol) of N-[2-(4-bromophenylamino)phenyl]benzamide obtained in the above step (2) into 30 milliliter of xylene, and adding 0.6 g (2.9 mmol) of p-toluenesulfonic acid 1 hydrate, the resultant solution was azeotropically dehydrated while refluxing with heating for 3 hours. After naturally cooling the reacted solution, ethyl acetate, dichloromethane and water were added to the reacted solution, followed by separating an insoluble substance by filtration. Extracting an organic layer from mother liquor, the organic layer was washed with water and a saturated solution of sodium chloride and then, dried with anhydrous sodium sulfate, followed by removing the solvent by distillation under reduced pressure. Refining the residue with silicagel column chromatography, 1.0 g of 1-(4-bromophenyl)-2-phenyl-1H-benzimidazole was obtained as white crystals with a slight pink color (yield: 52%).
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2.1 g (5.7 mmol) of N-[2-(4-bromophenylamino)phenyl]benzamide were suspended into 30 mL of xylene, 0.6 g (2.9 mmol) of p-toluenesulfonic acid monohydrate was added, and the whole was refluxed under heating for 3 hours. After the resultant had been stood to cool, the reaction solution was added with ethyl acetate, dichloromethane, and water for filtering insoluble matter out. An organic layer was extracted from a mother liquor, washed with water and a saturated sodium chloride solution, and dried with anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by means of silica gel column chromatography to obtain 1.0 g of 1-(4-bromophenyl)-2-phenyl-1H-benzimidazole (52% yield).
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

2.1 g (5.7 mmol) of N-[2-(4-bromophenylamino)phenyl]benzamide was suspended in 30 mL of xylene. To the resulting suspension, 0.6 g (2.9 mmol) of p-toluenesulfonic acid monohydrate was added, and the resultant was subjected to azeotropic dehydration while heating under reflux for 3 hours. After allowing it to be cool, ethyl acetate, methylene chloride and water were added to the reaction solution, and unsoluble matters were filtered off. An organic phase was extracted from a mother solution, washed with water and saturated saline, and dried with anhydrous sodium sulfate. The solvent was distilled off under a reduced pressure. Residues were purified by silica gel column chromatography, whereby 1.0 g of slightly pinky white crystals of 1-(4-bromophenyl)-2-phenyl-1H-benzimidazole were obtained (yield 52%).
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

2.1 g (5.7 mmol) of N-[2-(4-bromophenylamino)phenyl]benzamide was suspended in 30 mL of xylene. After the addition of 0.6 g (2.9 mmol) of p-toluenesulfonic acid monohydrate, the mixture was subjected to azeotropic dehydration under reflux for 3 hours. After allowing the reaction solution to cool, ethyl acetate, methylene chloride, and water were added to the reaction solution, and an insoluble component was removed by filtration. The organic phase was extracted from the mother filtrate, washed with water and a saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 1.0 g of 1-(4-bromophenyl)-2-phenyl-1H-benzimidazole as a slightly pinkish white crystal (yield: 52%).
Name
N-[2-(4-bromophenylamino)phenyl]benzamide
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole
Customer
Q & A

Q1: Why is 1-(4-Bromophenyl)-2-phenylbenzimidazole being investigated as a host material for LEECs?

A: Traditional LEECs often rely on ionic transition-metal complexes (iTMCs) which, while efficient, contain expensive rare metals []. 1-(4-Bromophenyl)-2-phenylbenzimidazole, a carbazole-based organic small molecule, is being explored as a more cost-effective host material for these iTMC guests. Research indicates that it can effectively blue-shift the emission of iTMCs, a desirable property for LEEC applications [].

Q2: How does the structure of 1-(4-Bromophenyl)-2-phenylbenzimidazole impact its performance as a host material in LEECs?

A: Single-crystal X-ray diffraction analysis revealed that 1-(4-Bromophenyl)-2-phenylbenzimidazole exhibits distinct head-to-tail interactions in its solid-state structure []. This arrangement contributes to favorable charge transport and energy transfer properties within the LEEC device. Additionally, compared to its derivatives with methoxy or tert-butyl substituents, 1-(4-Bromophenyl)-2-phenylbenzimidazole demonstrates smaller spacing between successive HOMO and LUMO levels, further enhancing charge transport and energy transfer efficiency [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。